1,3,5-Tris[4-(chloromethyl)phenyl]benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tris[4-(chloromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGIKSOVIQLLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=CC(=CC(=C2)C3=CC=C(C=C3)CCl)C4=CC=C(C=C4)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399673 | |
| Record name | 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66449-09-0 | |
| Record name | 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3,5 Tris 4 Chloromethyl Phenyl Benzene and Analogues
The synthesis of 1,3,5-Tris[4-(chloromethyl)phenyl]benzene is typically not a single-step process. It generally involves the initial formation of the core 1,3,5-triphenylbenzene (B1329565) structure, followed by functionalization of the peripheral phenyl rings. Analogues of this compound, where the chloromethyl group is replaced by other functionalities, are often synthesized using similar foundational strategies.
A primary and well-established method for creating the 1,3,5-triarylbenzene scaffold is through the acid-catalyzed cyclotrimerization of substituted acetophenones. sapub.orgrsc.org This self-condensation reaction provides a direct route to the C3-symmetric core. For instance, the synthesis of 1,3,5-triphenylbenzene can be achieved by the self-condensation of acetophenone. sapub.org
Following the creation of the 1,3,5-triphenylbenzene core, a chloromethylation reaction is employed to introduce the chloromethyl groups onto the para-positions of the three phenyl rings. The chloromethylation of aromatic compounds is a known organic reaction, often utilizing formaldehyde (B43269) and hydrogen chloride. google.com
An alternative approach involves the synthesis of a precursor already containing a functional group that can be converted to the chloromethyl group. For example, one could synthesize 1,3,5-tris(4-bromophenyl)benzene (B1296842) and then attempt a substitution reaction, although this is often more challenging. The synthesis of halogenated analogues like 1,3,5-tris(4-bromophenyl)benzene is achieved through the trimerization of the corresponding 4-haloacetophenone. google.com
Below is a table summarizing a plausible two-step synthetic approach for this compound, based on established methodologies for the synthesis of the core and subsequent functionalization.
Table 1: Synthetic Protocol for this compound
| Step | Reaction | Reactants | Catalyst/Reagents | Solvent | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Cyclotrimerization | Acetophenone | Copper(II) chloride (CuCl₂) | Toluene | Reflux, 180-220°C, 6 hours | High | sapub.org |
The synthesis of various analogues follows similar principles. For example, 1,3,5-tris(4-hydroxyphenyl)benzene (B95932) can be prepared by the trimerization of 4-hydroxyacetophenone. google.com These varied synthetic routes allow for the creation of a library of triarylbenzene derivatives with diverse functionalities.
Purification Techniques for Complex Triarylbenzene Derivatives
The purification of 1,3,5-Tris[4-(chloromethyl)phenyl]benzene and other complex triarylbenzene derivatives is critical to obtaining materials with the high purity required for their applications. Due to the formation of side products and unreacted starting materials during synthesis, a multi-step purification strategy is often necessary. uniba.sk Common techniques include extraction, column chromatography, and recrystallization. sapub.orgrsc.orggoogle.com
Initially, a crude reaction mixture may be subjected to a liquid-liquid extraction to remove the catalyst and other water-soluble impurities. For example, after a reaction, the mixture can be extracted with ether and dried over magnesium sulfate. sapub.org
Column chromatography is a highly effective method for separating the desired product from byproducts with different polarities. google.com The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents) is crucial for achieving good separation.
Recrystallization is a final purification step used to obtain a highly pure crystalline product. rsc.org This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is critical; for some triarylbenzenes, a mixture like ethanol (B145695) and water has been used effectively. rsc.org For more complex or difficult separations, semi-preparative high-performance liquid chromatography (HPLC) can be employed, which offers very high resolution. uniba.sk
Table 2: Purification Parameters for Triarylbenzene Derivatives
| Purification Technique | Stationary Phase | Mobile Phase / Solvent System | Key Considerations | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Dichloromethane / Hexane gradient | Separation based on polarity differences between the product and impurities. | google.com |
| Recrystallization | - | Ethanol/Water (3:1) | The product should be highly soluble in the hot solvent and poorly soluble in the cold solvent. | rsc.org |
| Extraction | - | Ether / Water | Removes inorganic salts and highly polar impurities. | sapub.org |
The successful synthesis and purification of this compound and its analogues are essential for their use in advanced materials and as building blocks in supramolecular chemistry. The methods described provide a foundation for producing these complex and valuable compounds with high purity.
Reactivity and Advanced Derivatization of 1,3,5 Tris 4 Chloromethyl Phenyl Benzene
Nucleophilic Substitution Reactions of Chloromethyl Groups
The benzylic chloride functionalities of 1,3,5-Tris[4-(chloromethyl)phenyl]benzene are susceptible to displacement by a wide range of nucleophiles. This reactivity is central to the synthesis of diverse functionalized derivatives, allowing for the introduction of amines, alcohols, ethers, and thiols. These reactions typically proceed via an Sₙ2 mechanism, facilitated by the stability of the benzylic carbocation-like transition state.
Synthesis of Amine-Functionalized Derivatives (e.g., leading to compounds like 1,3,5-Tris(4-aminophenyl)benzene)
The chloromethyl groups can be readily converted into amino groups through nucleophilic substitution. A direct method involves reaction with excess ammonia (B1221849), where the ammonia molecule acts as the nucleophile. wordpress.com The initial reaction forms a primary amine, specifically a benzylamine (B48309) derivative. However, the resulting primary amine is itself a nucleophile and can react with the remaining chloromethyl groups on the same or different molecules, potentially leading to the formation of secondary and tertiary amines. wordpress.comwikipedia.org To favor the synthesis of the primary amine, a large excess of the nucleophile (ammonia) is typically used.
A general scheme for this transformation is the reaction of a benzylic halide with ammonia to yield a primary amine. wordpress.com While direct synthesis of 1,3,5-Tris(4-aminophenyl)benzene (B174889) from the chloromethyl precursor is not commonly cited, the analogous compound 1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a well-known building block for materials like Covalent Organic Frameworks (COFs). wikipedia.orgrsc.orgmasterorganicchemistry.com The synthesis of substituted amine derivatives can also be achieved by using primary or secondary amines as nucleophiles, leading to a diverse library of poly-amino compounds. wikipedia.org
Table 1: Reaction Conditions for Amination of Benzylic Halides This table presents generalized conditions for the amination of benzylic halides, which are applicable to this compound.
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
|---|---|---|---|
| Ammonia | Aqueous or Ethanolic Ammonia | Excess ammonia, heat | Primary Amine |
| Primary Amine | Methylamine | Stoichiometric or excess amine, solvent (e.g., THF, DMF) | Secondary Amine |
| Secondary Amine | Dimethylamine | Stoichiometric or excess amine, solvent (e.g., THF, DMF) | Tertiary Amine |
Preparation of Alcohol/Ether Derivatives
The synthesis of alcohol and ether derivatives from this compound follows the classic Williamson ether synthesis pathway, where an alkoxide or hydroxide (B78521) acts as the nucleophile. libretexts.orgyoutube.com To prepare the corresponding tri-alcohol, 1,3,5-Tris[4-(hydroxymethyl)phenyl]benzene, the compound can be treated with a hydroxide source like sodium hydroxide in an aqueous or mixed solvent system.
For the preparation of ethers, an alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the more nucleophilic alkoxide. This alkoxide then readily displaces the chloride ions from the benzylic positions. libretexts.org This Sₙ2 reaction is highly effective for primary benzylic halides like those on the title compound, as competing elimination reactions are minimized. youtube.com For example, reacting this compound with sodium ethoxide in ethanol (B145695) would yield 1,3,5-Tris[4-(ethoxymethyl)phenyl]benzene. A similar reaction has been demonstrated where a halomethyl-substituted fluorobenzene (B45895) is converted to a methoxymethyl ether using methanol (B129727) and an inorganic base.
Introduction of Thiol and Other Chalcogen Functionalities (e.g., analogous to 1,3,5-Tris(4-mercaptophenyl)benzene)
Thiol derivatives can be synthesized by reacting the chloromethyl compound with a sulfur-containing nucleophile. A common method is the Sₙ2 reaction with sodium hydrosulfide (B80085) (NaSH) to form the corresponding trithiol. libretexts.org An advantage of using sulfur nucleophiles like NaSH is that they are generally weak bases, which reduces the likelihood of undesired E2 elimination side reactions. libretexts.org Alternative sulfur nucleophiles include thiourea (B124793) and sodium thiosulfate, which react to form an intermediate salt that is subsequently hydrolyzed to yield the thiol. sciepub.com The high nucleophilicity of the thiophenolate anion also allows for efficient alkylation to form thioethers (sulfides). rsc.org The synthesis of the analogous 1,3,5-Tris(4-mercaptophenyl)benzene is of interest for creating coordination polymers and other advanced materials. researchgate.netdtu.dkwikipedia.org
The introduction of heavier chalcogens, such as selenium and tellurium, can be envisioned using analogous chemistry. Nucleophiles like sodium hydroselenide (NaHSe) or in situ generated organotellurides could react similarly to their sulfur counterparts to install heavier chalcogen functionalities, opening pathways to novel materials with unique electronic properties. libretexts.org
Cross-Coupling Chemistry for Extended Architectures
The chloromethyl groups serve as excellent handles for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for synthesizing large, well-defined, and often highly conjugated molecular architectures, transforming the core scaffold into a star-shaped system with extended π-systems.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis and are applicable to benzylic chlorides. libretexts.orgmasterorganicchemistry.com Reactions like the Suzuki, Negishi, and Heck couplings allow for the formation of C-C bonds under relatively mild conditions with high functional group tolerance. masterorganicchemistry.commnstate.edu
For instance, a Suzuki coupling could involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base to form a 1,3,5-Tris[4-(diarylmethyl)phenyl]benzene derivative. researchgate.net Similarly, Negishi-type couplings can be performed by reacting the benzylic chloride with an organozinc reagent. researchgate.net A notable development is the ability to perform such cross-couplings between benzylic chlorides and aryl halides "on water" using zinc metal and a palladium catalyst, which forms diarylmethanes. researchgate.net While Sonogashira coupling typically involves aryl/vinyl halides, related palladium-catalyzed reactions can couple benzylic halides with terminal alkynes, providing a direct route to extended, rigid structures. libretexts.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table outlines potential cross-coupling reactions for extending the architecture of this compound.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Resulting Linkage |
|---|---|---|---|
| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | C-Ar |
| Negishi | Organozinc Halide (Ar-ZnX) | PdCl₂(Amphos)₂ + Zn | C-Ar |
| Heck-type | Olefin (R-CH=CH₂) | Pd(OAc)₂ + Ligand | C-CH=CH-R |
| Sonogashira-type | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂ + CuI + Base | C-C≡C-R |
Formation of Conjugated Systems
A primary goal of derivatizing this compound is the creation of extended conjugated systems, which are of interest for applications in optoelectronics and materials science. youtube.com A conjugated system consists of connected p-orbitals with delocalized electrons, which generally increases molecular stability and influences electronic properties. youtube.comrsc.org
Cross-coupling reactions are a direct route to these systems. For example, a Sonogashira-type coupling with an arylethyne would install a rigid, linear alkyne linker that extends the π-conjugation. Another powerful method for forming conjugated systems is the Wittig reaction. rsc.org This involves first converting the chloromethyl groups into phosphonium (B103445) salts by reaction with triphenylphosphine. Treatment of the resulting tris-phosphonium salt with a strong base generates a phosphorus ylide, which can then react with an aldehyde or ketone to form an alkene. Reacting the tris-ylide with an aromatic aldehyde like benzaldehyde (B42025) would produce a derivative with three stilbene-like arms, creating a large, star-shaped conjugated molecule. The synthesis of stilbenes from benzylic chlorides is a well-established transformation. researchgate.net
Polymerization and Cross-linking Reactions
The presence of three reactive benzylic chloride groups allows this compound to act as a tripodal monomer or cross-linker in the synthesis of complex three-dimensional polymers. These reactions leverage the facile displacement of the chloride anion by nucleophiles or the generation of electrophilic carbocations for alkylation reactions.
The chloromethyl groups of this compound are excellent electrophilic sites for nucleophilic substitution reactions. This reactivity is the basis for its use in condensation polymerization with various multifunctional nucleophilic comonomers. In these reactions, the monomer connects with other building blocks, eliminating a small molecule (in this case, HCl) to form the polymer backbone.
The versatility of this approach allows for the incorporation of a wide range of chemical functionalities into the resulting polymer network by choosing appropriate nucleophilic partners. For instance, reaction with multifunctional amines (diamines, triamines) leads to polyamines, while reaction with polyphenols or polythiols yields polyethers or polythioethers, respectively. A key analogue, 1,3,5-tris(bromomethyl)benzene, is known to undergo nucleophilic substitution with 1,2,4-triazole (B32235) to form a tripodal ligand, demonstrating the high reactivity of the halomethyl groups. preprints.org This principle of forming new C-N, C-O, or C-S bonds is directly applicable to this compound for creating diverse and functional porous organic polymers (POPs).
Table 1: Examples of Potential Condensation Polymerization Reactions
| Nucleophilic Comonomer Type | Linkage Formed | Resulting Polymer Class |
|---|---|---|
| Diamines (e.g., p-phenylenediamine) | C-N (Amine) | Polyamine Network |
| Polyphenols (e.g., phloroglucinol) | C-O (Ether) | Polyether Network |
| Polythiols (e.g., 1,3,5-benzenetrithiol) | C-S (Thioether) | Polythioether Network |
These polymerizations typically result in amorphous, highly cross-linked materials with significant thermal and chemical stability. The properties of the final polymer, such as porosity and surface functionality, can be tuned by the choice of the comonomer.
Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by an extensive degree of cross-linking that prevents the polymer chains from collapsing, thus creating permanent microporosity. mdpi.com this compound is an ideal precursor for HCPs through Friedel-Crafts alkylation reactions. nih.govnih.gov
In this method, a Lewis acid catalyst (commonly anhydrous AlCl₃ or FeCl₃) is used to activate the chloromethyl groups. researchgate.net This generates a highly electrophilic benzylic carbocation intermediate. This electrophile then rapidly attacks available aromatic rings—either on another monomer unit or on the same molecule (self-condensation)—forming stable methylene (B1212753) bridges (-CH₂-) between phenyl units. chemrxiv.org The trifunctional nature of the monomer ensures the formation of a rigid, three-dimensional network.
The synthesis can be performed as a self-condensation of this compound or by copolymerizing it with other aromatic compounds (external cross-linking), which act as additional nodes or struts in the network. A closely related monomer, 2,4,6-tris[4-(bromomethyl)phenyl]-1,3,5-triazine, has been used to create microporous polymers by reacting it with dibenzothiophene (B1670422) via a Friedel-Crafts reaction. mdpi.com This demonstrates the efficacy of such tri-functional halomethylated aromatic cores in producing HCPs. The resulting materials are often characterized by high surface areas and are investigated for applications in gas sorption and catalysis.
Table 2: Key Aspects of Hypercrosslinking via Friedel-Crafts Alkylation
| Feature | Description |
|---|---|
| Reaction Type | Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation) |
| Catalyst | Lewis Acids (e.g., AlCl₃, FeCl₃) |
| Reactive Site | Chloromethyl group (-CH₂Cl) |
| Mechanism | Generation of a benzylic carbocation which alkylates aromatic rings. |
| Resulting Structure | Highly rigid, amorphous, 3D network with permanent porosity. |
| Key Advantage | Creates materials with high BET surface areas suitable for gas storage and separation. |
Applications in Advanced Porous Materials and Framework Structures
Metal-Organic Frameworks (MOFs) Utilizing 1,3,5-Tris[4-(chloromethyl)phenyl]benzene Derivatives
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. researchgate.netnih.gov The modular nature of MOFs allows for the rational design of materials with tailored pore sizes, shapes, and chemical functionalities. nih.gov While direct use of the chloromethyl group as the primary coordinating moiety is uncommon, derivatives of this compound, or the parent molecule itself used as a functional platform, are instrumental in creating sophisticated MOF architectures.
The design of functional MOFs relies heavily on the geometry and chemical nature of the organic linkers. researchgate.net Ligands with trifunctional, or tritopic, architectures like this compound and its analogues are fundamental in generating robust, three-dimensional frameworks.
Symmetry and Divergence: The 120-degree divergent orientation of the functional groups extending from a central benzene (B151609) core is a key design principle. This C3 symmetry guides the self-assembly process, promoting the formation of extended, non-interpenetrated or controllably interpenetrated networks rather than lower-dimensional 1D chains or 2D sheets. youtube.com
Rigidity and Porosity: The rigid phenylene backbone of the linker ensures that the resulting framework does not collapse upon removal of solvent molecules, leading to permanent porosity. The length of the linker arm directly influences the pore size of the resulting MOF; longer linkers generally lead to larger pores. nih.gov
Structural Analogs: The design principles are well-demonstrated by structurally similar tritopic linkers like 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) and 1,3,5-tris(1-imidazolyl)benzene (tib). rsc.orgrsc.org These linkers reliably form highly porous and crystalline 3D MOFs, providing a blueprint for the expected structural behavior of frameworks based on this compound. rsc.orgrsc.org
The chloromethyl (-CH2Cl) group is not a conventional coordination site for forming the primary structure of a MOF, as the carbon-chlorine bond is typically not labile enough to readily bind to metal centers under standard solvothermal conditions. Instead, these sites are powerful tools for post-synthetic modification (PSM).
PSM is a technique where the initial MOF is first synthesized using a primary coordinating group (like a carboxylate), and the chloromethyl groups are then chemically altered. researchgate.net This approach allows for the introduction of functionalities that may not be stable under the initial MOF synthesis conditions.
Key Post-Synthetic Strategies:
Nucleophilic Substitution: The chlorine atom is a good leaving group, making the chloromethyl site highly susceptible to nucleophilic substitution reactions. This allows for the grafting of a wide array of functional groups onto the MOF's internal surface.
Anchoring New Metal Sites: The chloromethyl group can be converted into a stronger chelating group, such as an amine or a phosphine (B1218219). These new sites can then coordinate to different metal ions, creating heterometallic frameworks or single-atom catalysts. researchgate.net
Gateway to Other Functionalities: The versatility of the chloromethyl group allows for its conversion into numerous other chemical moieties (e.g., azides, thiols, alcohols), each capable of imparting specific properties or serving as a secondary anchor point.
| Initial Group (-CH₂Cl) | Reagent/Reaction | Resulting Functional Group | Potential Application |
|---|---|---|---|
| -CH₂Cl | NaN₃ (Azide substitution) | -CH₂N₃ (Azide) | Click-chemistry handle for further functionalization |
| -CH₂Cl | R₂NH (Amination) | -CH₂NR₂ (Amine) | CO₂ capture, basic catalysis, secondary metal binding |
| -CH₂Cl | PPh₃ (Phosphine substitution) | -CH₂PPh₃⁺ (Phosphonium) | Phase-transfer catalysis, Wittig reactions |
| -CH₂Cl | NaSH (Thiolation) | -CH₂SH (Thiol) | Heavy metal binding, sensor development |
The fabrication of porous crystalline networks using tritopic linkers like this compound derivatives follows the principles of reticular synthesis. frontiersin.org This involves the self-assembly of molecular building blocks—the organic linker and a metal-based secondary building unit (SBU)—into a pre-determined network topology. nih.gov
The process typically occurs under solvothermal conditions, where the components are heated in a solvent. The C3 symmetry of the linker connects multiple SBUs, extending the structure in three dimensions to create a crystalline, porous solid. youtube.com The result is a highly ordered material with a uniform distribution of pores and functional groups throughout the structure. The use of mixed ligands can also be employed to fine-tune the resulting framework's properties. rsc.org A growing class of these materials, known as soft porous crystals, can undergo reversible structural transformations in response to external stimuli like gases or liquids. rsc.org
The porosity and surface area of a MOF are critical for its performance in applications like gas storage and separation. These properties are directly influenced by the linker's geometry and functionality.
Pore Size Engineering: The inherent structure of the this compound linker creates a framework with significant void space. The size of these pores can be systematically tuned by using isoreticular expansion—synthesizing a series of MOFs with linkers of the same geometry but different lengths.
Surface Chemistry Modification: The chloromethyl groups lining the pores significantly alter the surface chemistry compared to a non-functionalized analogue. Research on other chloro-functionalized MOFs has shown that the presence of chlorine atoms can enhance the adsorption of specific molecules, such as benzene, through favorable Cl···π and -CH···Cl interactions. nih.gov This demonstrates that the chloromethyl groups can act as specific binding sites, improving the selectivity of the material for certain guests. nih.gov
Selective Adsorption: MOFs constructed from the analogous linker 1,3,5-tris(1-imidazolyl)benzene have demonstrated selectivity in the adsorption of different hydrocarbons, such as C2H2 over C2H4. rsc.orgresearchgate.net This selectivity is attributed to specific interactions between the gas molecules and the functional groups on the linker. rsc.org This suggests that MOFs derived from this compound could be tailored for specific separation tasks.
Gas Adsorption Data for MOFs with Related Tritopic Linkers
| MOF Name | Linker | Metal Ion | Gas Adsorbed | Adsorption Capacity (mmol/g) | Reference |
|---|---|---|---|---|---|
| TIBM-Cu | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | Cu | CO₂ at 298K, 1 bar | 3.60 | mdpi.comresearchgate.net |
| TIBM-Al | 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene | Al | CO₂ at 298K, 1 bar | 2.10 | mdpi.comresearchgate.net |
| MOF-S1 | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine | Zn | CO₂ at 273K | 2.4 | mdpi.com |
| MOF-S1 | 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine | Zn | H₂ at 77K | 7.6 | mdpi.com |
The chloromethyl groups of this compound are pivotal for embedding catalytic functionalities into MOFs. While the framework itself can possess catalytic activity, the ability to post-synthetically modify these groups opens up a vast landscape for designing specialized catalysts. researchgate.netresearchgate.net
Immobilization of Homogeneous Catalysts: Well-defined molecular catalysts can be covalently attached to the chloromethyl sites. This heterogenizes the catalyst, combining the high activity and selectivity of a homogeneous system with the ease of separation and recyclability of a heterogeneous one.
Creation of Active Sites: As discussed in section 4.1.2, the chloromethyl group can be transformed into catalytically active sites. For example, conversion to an amine group can create a basic catalyst, while conversion to a sulfonic acid group would yield a solid acid catalyst.
Photocatalysis: The integration of photoactive linkers or metal clusters can produce MOFs that act as photocatalysts. nih.gov For instance, a mixed-ligand MOF was shown to be an efficient photocatalyst for CO2 reduction. nih.gov The framework of a MOF derived from this compound could serve as a robust, high-surface-area support for photocatalytic components.
Polyoxometalate-based Metal-Organic Frameworks (POMOFs) are a subclass of MOFs where the metal node is a pre-formed, nanometer-sized metal-oxide cluster known as a polyoxometalate (POM). rsc.orgrsc.org These materials combine the catalytic and electronic properties of POMs with the structural diversity and porosity of MOFs. rsc.org
The construction of stable POMOFs requires large, rigid organic linkers capable of bridging the distance between the bulky POM clusters. rsc.org The tritopic, expanded structure of this compound and its derivatives is ideally suited for this purpose.
A key example is the synthesis of a porous POMOF using the carboxylate-terminated analogue, 1,3,5-tris(4-carboxyphenyl)-benzene (H3BTB). rsc.org In this work, zinc-capped ε-Keggin POMs were successfully linked by the H3BTB ligand to form a 3D, porous, and electrocatalytically active framework. rsc.orgacs.org This demonstrates a clear and successful design strategy: using large, C3-symmetric organic linkers to connect functional POM clusters into a stable, porous network. acs.orgnih.govresearchgate.net Given the success of the H3BTB linker, it is highly probable that a carboxylate derivative of this compound could be employed in a similar fashion to generate novel POMOFs with tailored properties.
Covalent Organic Frameworks (COFs) from Structurally Related Linkers
While this compound is not typically used directly in the final condensation reactions to form COFs, its structural framework is highly desirable. The C3-symmetric core is a fundamental design element for creating ordered, porous 2D and 3D networks. The utility of this compound lies in the chemical transformation of its chloromethyl groups into functionalities suitable for COF synthesis, such as aldehydes or amines.
Design and Synthesis of 2D and 3D Covalent Frameworks
The design of COFs relies on the principle of reticular chemistry, where molecular building blocks with specific geometries are connected through strong covalent bonds to form pre-designed network topologies. The 1,3,5-triphenylbenzene (B1329565) core of the titular compound provides a trigonal planar geometry, which is ideal for the construction of hexagonal porous sheets in 2D COFs. These 2D layers can then stack to create a crystalline material with well-defined one-dimensional channels.
For the creation of 3D COFs, this trigonal planar unit can be combined with tetrahedral linkers to generate more complex, non-interpenetrated or interpenetrated frameworks. For instance, reacting a derivative like 1,3,5-tri(4-formylphenyl)benzene with a tetrahedral amine such as 4,4′,4″,4‴-(ethene-1,1,2,2-tetrayl)tetraaniline (ETTA) can lead to the formation of 3D COFs with specific topologies. rsc.org The synthesis is typically carried out under solvothermal conditions, where the reactants slowly condense to form a crystalline, porous structure. rsc.org
Integration into Imine-, Hydrazone-, or Other Linkage-Based COFs (via functional group transformation of chloromethyl)
The chloromethyl groups of this compound are not suitable for the most common COF linkages. Therefore, a crucial step is the functional group transformation of these groups into more reactive species like aldehydes or amines. This transformation allows for the integration of the 1,3,5-triphenylbenzene core into various linkage-based COFs.
Imine-based COFs: The chloromethyl groups can be oxidized to aldehyde groups, yielding 1,3,5-Tris(4-formylphenyl)benzene (TFPB). TFPB is a widely used monomer for synthesizing imine-based COFs through Schiff base condensation with various amine linkers. mdpi.comrsc.org For example, the condensation of TFPB with 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) results in a highly crystalline and porous COF. unt.edunih.gov These reactions are often catalyzed by acids like acetic acid and can even be performed in aqueous solutions or at room temperature. nih.govcjps.org
Hydrazone-based COFs: Similarly, the aldehyde derivative (TFPB) can react with hydrazide linkers to form hydrazone-based COFs. These COFs are known for their high stability and crystallinity. For instance, the reaction of TFPB with hydrazine (B178648) hydrate (B1144303) can produce a mesoporous hydrazone-linked COF. unt.edu
Other Linkages: The chloromethyl group can also be converted to other functionalities. For example, it can be transformed into a nitrile group, which can then be used in trimerization reactions to form triazine-based frameworks. Another possibility is the conversion to a boronic acid group for the synthesis of boronate-ester-linked COFs.
Control over Pore Geometry and Functionality in COFs
The use of linkers derived from this compound offers significant control over the pore geometry and functionality of the resulting COFs.
Pore Geometry: The C3-symmetry of the core dictates the formation of hexagonal pores in 2D COFs. The size of these pores can be precisely tuned by changing the length of the linker molecule that reacts with the functionalized triphenylbenzene core. Longer amine or hydrazide linkers will result in larger pore apertures. This tunability is a key advantage of COF design.
Pore Functionality: The chemical environment within the pores can be engineered by introducing functional groups on the linkers. For instance, using a fluorinated derivative like 1,3,5-tris(3-fluoro-4-formylphenyl)benzene can create a fluorine-rich COF with altered electronic properties and a large specific surface area. mdpi.comossila.com These modifications can enhance the selectivity of the COF for specific applications like gas separation or sensing.
Applications in Sensing, Separation, and Photocatalysis
COFs synthesized from precursors structurally related to this compound have shown great promise in a variety of applications.
Sensing: The tunable electronic properties and porous nature of these COFs make them excellent candidates for chemical sensors. For example, a COF containing 1,3,5-tris(3-fluoro-4-formylphenyl)benzene nodes and acrylonitrile (B1666552) linkages has been shown to exhibit rapid pH-responsive fluorescence, making it a potential sensor for acidity. ossila.com
Separation: The well-defined and tunable pore sizes of these COFs are ideal for molecular separation applications. COFs derived from 1,3,5-Tris(4-formylphenyl)benzene have been investigated for CO2 capture and separation from other gases like methane (B114726) and nitrogen. mdpi.com
Photocatalysis: The conjugated nature of many COFs allows them to act as semiconductors and photocatalysts. For instance, a 2D semiconducting COF synthesized from 1,3,5-tris(4-formylphenyl)benzene and benzyl (B1604629) cyanide derivatives has been studied for photocatalytic hydrogen evolution. mdpi.com
Porous Organic Polymers (POPs) and Hypercrosslinked Polymers (HCPs)
In contrast to COFs, the synthesis of Porous Organic Polymers (POPs) and Hypercrosslinked Polymers (HCPs) can directly utilize the reactive chloromethyl groups of this compound. These materials are typically amorphous but possess high surface areas and significant porosity.
Synthesis of Microporous and Mesoporous Polymer Networks
This compound is an excellent building block for HCPs through Friedel-Crafts alkylation. rsc.orgmdpi.com In this reaction, the chloromethyl groups act as electrophiles that react with aromatic monomers in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3) to form a rigid, crosslinked network. rsc.org This "knitting" process creates a polymer with permanent porosity.
The properties of the resulting HCPs can be tuned by the choice of the aromatic comonomer. For example, copolymerizing a twisted monomer like 1,3,5-triphenylbenzene with smaller aromatic molecules like benzene or naphthalene (B1677914) allows for the precise regulation of the polymer's pore architecture. mdpi.com This strategy can be used to create materials with tailored pore size distributions for specific applications.
The synthesis of these polymers is often straightforward and can be performed under relatively mild conditions. The resulting materials are typically insoluble and highly stable, making them suitable for a range of applications.
Below is a table summarizing the properties of some HCPs synthesized using related chloromethyl or bromomethyl linkers.
| Polymer Name | Monomers | Crosslinker | BET Surface Area (m²/g) | Application |
| TPB-Ben | 1,3,5-triphenylbenzene, Benzene | Dichloromethane | Up to 1200 | CO2 Capture |
| TPB-Nap | 1,3,5-triphenylbenzene, Naphthalene | Dichloromethane | >1000 | Gas Adsorption |
| TPB-Ant | 1,3,5-triphenylbenzene, Anthracene | Dichloromethane | >900 | Gas Adsorption |
| STrzDBTH | Dibenzothiophene (B1670422) | 2,4,6-tris[4-(bromomethyl)phenyl]-1,3,5-triazine | Not specified | Catalysis |
This table is illustrative and based on data for structurally similar systems.
Application in Gas Storage and Adsorption (e.g., CO2, H2)
Porous organic polymers derived from precursors like this compound are investigated for their potential in gas storage, a critical component of clean energy systems. The high surface area and tunable pore environment of these materials allow for the physical adsorption of gases such as carbon dioxide (CO₂) and hydrogen (H₂).
Research into hyper-cross-linked polymers (HCPs), a class of POPs, demonstrates the importance of monomer design in achieving high gas uptake capacities. For instance, HCPs synthesized through Friedel–Crafts alkylation reactions using aromatic monomers can create materials with substantial microporosity, which is crucial for effective gas adsorption. mdpi.comrsc.orgresearchgate.net While specific data for polymers derived directly from this compound is not extensively detailed in the provided context, the principles governing related structures are well-established. For example, HCPs synthesized from monomers like 1,3,5-triphenylbenzene have shown significant CO₂ uptake, with the best-performing polymers adsorbing up to 5.00 mmol/g (220 mg/g) at 273 K and 1 bar. nih.gov The isosteric heat of adsorption (Qst), a measure of the interaction strength between the gas and the adsorbent surface, is a key parameter. In related polymers, Qst values for CO₂ can be tuned; for example, sulfonated polymers have achieved uptakes as high as 6.77 mmol/g, while aminated versions show high CO₂/N₂ selectivity. nih.gov
The performance of these materials in gas storage is directly linked to their textural properties, such as BET surface area and pore volume. Polymers with high surface areas, often exceeding 1000 m²/g, and well-defined micropores are generally favored for gas storage applications. rsc.orgnih.gov
Table 1: Representative Gas Adsorption Data for Related Porous Organic Polymers This table presents data for analogous porous polymer systems to illustrate typical performance metrics, as specific data for polymers from this compound was not available in the search results.
| Polymer System | Gas | Uptake Capacity | Conditions | CO₂/N₂ Selectivity |
| Amine-functionalized HCP | CO₂ | 414.41 mg/g | 298 K, 9 bar | High |
| Sulfonated PIM-TPB | CO₂ | 298 mg/g (6.77 mmol/g) | 273 K, 1 bar | Moderate |
| Aminated PIMs | CO₂ | - | - | 26.5 |
Data sourced from studies on various hyper-cross-linked polymers and polymers of intrinsic microporosity. nih.govresearchgate.net
Membrane Applications for Gas Separation
Beyond direct adsorption, porous organic polymers are integral to the fabrication of advanced membranes for gas separation. These membranes can be purely polymeric or mixed-matrix membranes (MMMs), where porous filler particles are dispersed within a continuous polymer matrix. The goal is to leverage the selective adsorption or molecular sieving properties of the porous material to separate gas mixtures, such as CO₂ from nitrogen (N₂) in flue gas or CO₂ from methane (CH₄) in natural gas upgrading. nih.gov
While specific membrane separation data for polymers synthesized from this compound is not available in the search results, related research on other porous organic frameworks highlights the potential. For example, covalent organic frameworks (COFs) have been explored for CO₂/CH₄ separation. nih.gov Similarly, metal-organic frameworks (MOFs) based on trigonal linkers have demonstrated considerable CO₂/N₂ selectivity, with values reaching as high as 53 in certain systems. mdpi.com These examples underscore the principle that rigid, porous networks derived from symmetric building blocks can create the necessary pathways for selective gas transport, a key requirement for efficient membrane-based separation.
Supramolecular Chemistry and Self Assembly Processes
Principles of Directed Self-Assembly for C3-Symmetric Molecules
The self-assembly of molecules into well-defined, stable superstructures is a cornerstone of supramolecular chemistry. For C3-symmetric molecules like 1,3,5-Tris[4-(chloromethyl)phenyl]benzene, the process is governed by the molecule's inherent geometry and the nature of its functional groups. mdpi.com The threefold symmetry often directs the formation of highly ordered, two-dimensional (2D) or three-dimensional (3D) networks. mdpi.comresearchgate.net
The key principle is the propagation of local symmetry to a macroscopic scale. The C3-symmetric core acts as a divergent scaffold, presenting its functional groups in three specific directions. When these groups engage in directional intermolecular interactions, they guide the molecules to assemble in a predictable fashion, often resulting in hexagonal or trigonal patterns. researchgate.net On surfaces, the assembly of C3-symmetric molecules can lead to the formation of porous networks with well-defined cavity sizes, a process that can be controlled by the choice of substrate and solvent. acs.orgresearchgate.net The precise arrangement is a result of a delicate balance between molecule-molecule interactions and molecule-substrate interactions. nih.gov
In many cases, achiral C3-symmetric molecules can spontaneously form chiral superstructures, such as helical fibers, through a process known as symmetry breaking. mdpi.com This phenomenon arises from the collective effect of numerous weak, non-covalent interactions that favor a specific packing arrangement with a particular handedness. mdpi.com
Role of Intermolecular Interactions in Ordering
The ordering of this compound and related molecules into larger structures is driven by a combination of non-covalent interactions. The strength and directionality of these interactions dictate the final architecture of the assembly.
π–π Stacking: The multiple aromatic rings in the triphenylbenzene core provide extensive surface area for π–π stacking interactions. These interactions, where the electron-rich π-systems of adjacent aromatic rings align, are a significant driving force for the assembly of many C3-symmetric molecules, contributing to the formation of columnar or layered structures. mdpi.com
Hydrogen Bonding: While the parent molecule does not have classic hydrogen bond donors, the chloromethyl groups can participate in weaker C–H···Cl hydrogen bonds. In the closely related compound 1,3,5-Tris(chloromethyl)benzene, weak intermolecular hydrogen bonding between methylene (B1212753) hydrogens and chlorine atoms of adjacent molecules has been observed, influencing the crystal packing. nih.govresearchgate.net Similar C–H···π interactions, where a hydrogen atom interacts with the electron cloud of a benzene (B151609) ring, are also possible. nih.gov
Halogen Bonding: In analogous molecules where chlorine is replaced by bromine or iodine, halogen bonding (a directional interaction between a halogen atom and a nucleophile) can play a crucial role in directing the assembly. nih.gov While weaker for chlorine, these types of interactions can still contribute to the structural organization.
These varied interactions work in concert to minimize the free energy of the system, leading to the most thermodynamically stable supramolecular arrangement. nih.gov
Formation of Ordered Molecular Architectures and Nanostructures
The C3 symmetry and peripheral functional groups of this compound and its analogues make them ideal candidates for creating a variety of ordered nanostructures.
On solid surfaces, such as graphite (B72142) or silver, derivatives like 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) and 1,3,5-tris(4-bromophenyl)benzene (B1296842) have been shown to form highly periodic, two-dimensional porous networks. researchgate.netnih.gov These networks consist of honeycomb-like arrays with nanoscale cavities whose size and shape are determined by the molecular structure. The formation of these structures is often studied using scanning tunneling microscopy (STM), which allows for the direct visualization of the molecular arrangement at a liquid-solid interface. researchgate.net
In solution, related C3-symmetric molecules, such as benzene-1,3,5-tricarboxamides (BTAs), are known to self-assemble into one-dimensional nanostructures like nanofibers, ribbons, and even complex double helices. nih.govrsc.org The process is typically driven by a combination of hydrogen bonding between the amide groups and π–π stacking of the central benzene cores. mdpi.com While this compound lacks the strong hydrogen-bonding amide groups, its propensity for π–π stacking suggests it could form similar columnar structures under appropriate conditions.
The data below summarizes research on the self-assembly of analogous C3-symmetric triphenylbenzene molecules, illustrating the types of nanostructures they form.
| Compound | Functional Group | Observed Nanostructure | Primary Driving Interactions | Reference |
|---|---|---|---|---|
| 1,3,5-Tris(4-carboxyphenyl)benzene | -COOH | 2D Porous Networks on Graphite | Hydrogen Bonding (O-H···O), van der Waals | researchgate.net |
| 1,3,5-Tris(4-bromophenyl)benzene | -Br | 2D Periodic Arrangement on Ag(111) | Halogen Bonding, van der Waals, Molecule-Substrate Interaction | nih.gov |
| Benzene-1,3,5-tricarboxamides (BTAs) | -CONH-R | 1D Nanofibers, Helices | Hydrogen Bonding, π–π Stacking | mdpi.comnih.gov |
Dynamic Covalent and Coordination-Driven Self-Assembly
The chloromethyl groups on this compound are reactive handles that make the molecule a versatile building block for constructing more robust, covalently linked or coordination-based structures.
Dynamic Covalent Chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions. This allows for "error correction" and "proofreading" as the system settles into its most stable thermodynamic state. The chloromethyl group can be transformed into other functional groups suitable for DCC. For example, it can be converted to an aldehyde group. The resulting molecule, 1,3,5-Tris(4-formylphenyl)benzene, is widely used in the synthesis of Covalent Organic Frameworks (COFs) through the formation of reversible imine (C=N) or β-ketoenamine linkages. ossila.com These COFs are porous crystalline materials with applications in gas storage and catalysis. ossila.com Similarly, conversion to a cyanomethyl group allows for Knoevenagel condensation reactions to form other types of COFs. ossila.com
Coordination-Driven Self-Assembly utilizes the directional bonds between metal ions and organic ligands to construct discrete, well-defined 3D architectures like cages, polyhedra, or prisms. nih.govuoa.gr By functionalizing this compound with appropriate coordinating groups (e.g., pyridyl or carboxylate moieties), it can act as a tritopic ligand. When reacted with metal ions that have a defined coordination geometry (e.g., square-planar Pt(II) or Pd(II) ions), these ligands can self-assemble into complex, highly symmetric 3D cages. nih.gov These structures often possess an internal cavity capable of encapsulating guest molecules, leading to applications in molecular recognition, catalysis, and drug delivery. nih.gov For instance, related hexadentate ligands with six-fold symmetry have been used to create truncated tetrahedral cages that can encapsulate molecules like 1,3,5-triphenylbenzene (B1329565). nih.gov
Catalytic Applications and Supports
Design of Heterogeneous Catalysts from Derived Porous Materials
The primary route to convert 1,3,5-Tris[4-(chloromethyl)phenyl]benzene into a heterogeneous catalyst is through the synthesis of Porous Organic Polymers (POPs). The reactive benzylic chloride moieties are susceptible to electrophilic substitution reactions, most notably Friedel-Crafts alkylation. researchgate.net In a typical synthesis, this compound is reacted with a co-monomer (an aromatic compound like benzene (B151609), biphenyl, or triphenylamine) in the presence of a Lewis acid catalyst such as anhydrous iron(III) chloride (FeCl₃). rsc.org This process, often referred to as knitting or stitching, results in the formation of a highly cross-linked, amorphous polymer network with a robust polyphenylene framework.
The resulting materials are characterized by:
High Surface Area: These polymers often exhibit large BET surface areas, which provide a high density of potential catalytic sites.
Permanent Porosity: The rigid structure prevents pore collapse upon solvent removal, making the internal surface area accessible to reactants.
Chemical and Thermal Stability: The strong covalent C-C bonds of the polyphenylene backbone impart significant stability, allowing the materials to be used under a range of reaction conditions. nih.gov
These intrinsic properties make the POPs themselves suitable for certain catalytic applications. Furthermore, the framework can be designed to incorporate specific functionalities either by co-polymerization with functional monomers or through post-synthetic modification, where the residual chloromethyl groups or the aromatic rings of the polymer are further reacted to introduce active catalytic sites.
Catalytic Activity in Organic Transformations (e.g., Cross-Coupling, Cycloaddition)
Porous organic polymers derived from this compound and its analogues serve as excellent platforms for heterogeneous catalysis in key organic reactions.
Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, is frequently catalyzed by palladium complexes. Homogeneous palladium catalysts, while highly active, suffer from issues of product contamination and difficult recovery. Immobilizing palladium within a POP network creates a recyclable, heterogeneous catalyst that mitigates these problems. Porous polymers synthesized using tripodal monomers provide a high surface area and a non-polar environment conducive to organic reactions. nih.gov
For instance, hypercrosslinked polymers (HCPs) have been used to support palladium nanoparticles, creating highly active catalysts for Suzuki-Miyaura reactions. nih.gov In these systems, the polymer network acts as a scaffold, preventing the aggregation of palladium nanoparticles and maintaining their catalytic activity over multiple cycles. The catalyst's performance in coupling various aryl halides with arylboronic acids demonstrates its versatility. nih.gov
Cycloaddition Reactions: The porous and confined environments within POPs can also influence the stereoselectivity and regioselectivity of reactions such as 1,3-dipolar cycloadditions. While specific studies detailing the use of POPs derived solely from this compound in cycloadditions are not prevalent, the principle has been demonstrated with other porous frameworks. For example, metal-functionalized POPs and MOFs have been shown to catalyze the synthesis of spiroheterocycles and triazoles through cycloaddition pathways. The catalytic sites within the pores can pre-organize substrates, leading to enhanced reaction rates and selectivities compared to homogeneous systems.
Support for Metal Nanoparticle Catalysts
One of the most significant applications of POPs synthesized from this compound is as a support for metal nanoparticles. The high surface area and porous structure are ideal for dispersing and stabilizing nanoparticles, preventing their agglomeration, which is a common cause of deactivation in heterogeneous catalysts.
The synthesis of these composite materials typically involves the in-situ reduction of a metal salt (e.g., palladium(II) chloride) in the presence of the pre-formed POP. The polymer network traps the resulting nanoparticles within its pores. In some cases, the polymer backbone is first functionalized with ligands, such as phosphines or triazoles, which can then coordinate to the metal ions before reduction, leading to a more uniform distribution and stronger anchoring of the nanoparticles. nih.gov
These supported palladium nanoparticle catalysts have proven to be highly efficient and recyclable for various chemical transformations, including carbonylation and cross-coupling reactions. nih.gov The polymer support not only provides stability but also allows for easy separation of the catalyst from the reaction mixture by simple filtration.
Photocatalytic Systems
Conjugated microporous polymers (CMPs) represent a subclass of POPs that possess extended π-conjugation throughout their network. This electronic structure allows them to absorb light and act as heterogeneous photocatalysts. CMPs can be synthesized using monomers like this compound through reactions that create conjugated linkages, such as Sonogashira-Hagihara cross-coupling (using an alkyne co-monomer).
These materials are investigated for a variety of light-driven chemical transformations, including hydrogen evolution from water and the reduction of carbon dioxide (CO₂). researchgate.netrsc.org The efficiency of these photocatalytic systems is dependent on several factors of the polymer:
Light Absorption: The extent of π-conjugation determines the polymer's band gap and its ability to absorb visible light.
Charge Separation and Transport: An efficient photocatalyst must promote the separation of photogenerated electron-hole pairs and facilitate their transport to the catalyst surface. nih.gov
Surface Area and Active Sites: A high surface area provides ample sites for the catalytic reaction to occur. The incorporation of specific atoms, like nitrogen in triazine-based frameworks, can create active sites for reactions like hydrogen evolution. nih.gov
For example, CMPs containing 1,3,5-triazine (B166579) units, which are structurally analogous to a 1,3,5-triphenylbenzene (B1329565) core, have shown high rates of photocatalytic hydrogen evolution under visible light irradiation. nih.gov Triphenylbenzene-based porous conjugated polymers have also been specifically designed for the photoreduction of CO₂ in the gas phase, demonstrating good recyclability and sustained activity. researchgate.net
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting molecular properties such as geometry, electronic energies, and reactivity indices.
For molecules in the family of 1,3,5-Tris(4-substituted-phenyl)benzene, DFT calculations are crucial for understanding their fundamental electronic nature. For instance, in a study of the analogous compound 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H₃BTB), DFT calculations were performed using the Gaussian 09W program to optimize the molecular geometry and compute key electronic properties. nih.gov These calculations help to ensure that the structural parameters are stable and accurate. nih.gov
Key parameters derived from DFT that illuminate the reactivity of these compounds include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.
Furthermore, DFT can be used to calculate global reactivity descriptors. In the case of H₃BTB, these calculations revealed a high ionization potential and chemical softness, which are essential for understanding its interaction with other molecules, such as DNA. nih.gov Similar calculations on 1,3,5-Tris[4-(chloromethyl)phenyl]benzene would be invaluable in predicting its reactivity in nucleophilic substitution reactions at the chloromethyl sites, which is a primary pathway for its functionalization.
A study on the related compound 1,3,5-Tris(bromomethyl)benzene utilized DFT calculations to compare theoretical vibrational modes with experimental data, revealing how intermolecular interactions in the crystal structure cause a red-shift in certain vibrational frequencies. researchgate.net This highlights DFT's ability to connect theoretical calculations of a single molecule to the bulk properties observed experimentally. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties for an Analogous Compound (1,3,5-Tris(4-carboxyphenyl)benzene)
| Property | Description | Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Value not specified in source |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Value not specified in source |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Value not specified in source |
| Ionization Potential | Minimum energy required to remove an electron | High |
| Chemical Softness | A measure of the molecule's polarizability | High |
Data derived from studies on 1,3,5-Tris(4-carboxyphenyl)benzene. nih.gov
Molecular Dynamics (MD) Simulations for Structural Dynamics and Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. This technique allows researchers to observe the time-dependent behavior of a molecular system, providing detailed information about structural dynamics, conformational changes, and intermolecular interactions.
MD simulations are particularly insightful for understanding how large, flexible molecules like this compound and its derivatives behave in different environments. For example, MD simulations have been instrumental in studying the interaction between 1,3,5-Tris(4-carboxyphenyl)benzene and DNA. nih.gov These simulations can reveal the preferred binding modes, such as groove binding, and quantify the energetic contributions (electrostatic and non-electrostatic) to the binding free energy. nih.gov
In a different study, metadynamics, an enhanced form of MD simulation, was used to investigate the nucleation and self-assembly of 1,3,5-Tris(4-bromophenyl)benzene (B1296842) (3BrY) from solution. rsc.org This powerful technique can simulate the formation of molecular clusters, identifying the key supramolecular interactions that drive the assembly process. rsc.org The simulations showed that interactions between the aromatic cores are the dominant motif, leading to the formation of dimers and trimers with crystal-like local arrangements. rsc.org Such insights are directly relevant to understanding how this compound might self-assemble into larger, ordered structures, a critical step in the formation of covalent organic frameworks (COFs) and other porous materials.
The study of weak intermolecular interactions, such as hydrogen bonds and C-H···π interactions, is another area where MD simulations excel. Crystallographic studies of 1,3,5-Tris(chloromethyl)benzene have noted the presence of weak intermolecular hydrogen bonding between methylene (B1212753) hydrogens and chlorine atoms of adjacent molecules, as well as C-H···π interactions. nih.govnist.gov MD simulations could model these interactions in a dynamic environment, providing a more comprehensive picture of the forces that govern the crystal packing and bulk properties of the material.
Table 2: Key Insights from MD Simulations on Analogous Systems
| System | Simulation Type | Key Findings |
|---|---|---|
| 1,3,5-Tris(4-carboxyphenyl)benzene-DNA Complex | Molecular Dynamics | Demonstrates significant groove binding, unwinding of the DNA helix, and provides free energy of binding. nih.gov |
| 1,3,5-Tris(4-bromophenyl)benzene in Solution | Metadynamics | Reveals a two-step nucleation mechanism and the formation of prenucleation clusters driven by aromatic core interactions. rsc.org |
Rational Design of Derivatives with Targeted Properties
The core structure of this compound serves as a versatile scaffold for the rational design of new molecules with specific, targeted functionalities. Computational methods are at the forefront of this design process, allowing for the in-silico screening of potential derivatives before undertaking costly and time-consuming synthesis.
The three reactive chloromethyl groups on the periphery of the molecule are ideal anchor points for introducing new functional moieties. By computationally modeling the effect of different substituents, researchers can tailor the electronic, optical, and self-assembly properties of the resulting derivatives.
Examples of such rational design based on similar triphenylbenzene cores are abundant:
For Optoelectronics: Derivatives of 1,3,5-Tris[4-(diphenylamino)phenyl]benzene have been synthesized to create a family of amorphous molecular materials with high glass-transition temperatures, suitable for use in organic light-emitting diodes (OLEDs). mdpi.comchemicalbook.com Computational modeling can predict properties like charge transport mobility and emission wavelengths for different substituted versions.
For Porous Materials: The trigonal symmetry of the core makes it an excellent building block for covalent organic frameworks (COFs). Derivatives like 1,3,5-Tris(4-cyanomethylphenyl)benzene are used in condensation reactions to form highly crystalline and stable COFs. mdpi.com These materials have applications in photocatalysis, and computational studies can help design frameworks with optimal pore sizes and electronic properties for specific catalytic reactions. mdpi.com
For Biomedical Applications: A series of 1,3,5-Tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives were designed and synthesized as potential antimalarial agents. sapub.org In this case, computational docking studies could be used to predict the binding affinity of different derivatives to target proteins in the parasite, guiding the selection of the most promising candidates for synthesis and testing. sapub.org
The process of rational design often involves creating a virtual library of candidate molecules and then using computational tools to predict their properties. This approach accelerates the discovery of new materials and functional molecules.
Mechanistic Investigations of Reactions and Assembly Processes
Understanding the mechanisms of chemical reactions and self-assembly processes at a molecular level is crucial for controlling the outcome of a synthesis and for designing new materials with precision. Computational chemistry provides the tools to map out potential energy surfaces, identify transition states, and elucidate the step-by-step pathways of these complex processes.
For this compound, mechanistic investigations would be particularly valuable in two main areas:
Reaction Mechanisms: The chloromethyl groups are prone to nucleophilic substitution reactions. Computational studies can be employed to investigate the mechanism of these reactions (e.g., Sₙ1 vs. Sₙ2), calculate the activation barriers for different nucleophiles, and predict the regioselectivity and stereoselectivity of the products. While specific studies on this compound are scarce, theoretical investigations into related reactions, such as 1,3-dipolar cycloadditions, demonstrate how DFT can be used to examine different reaction pathways and explain experimental observations.
By simulating these processes, researchers can gain a predictive understanding of how molecular structure dictates supramolecular architecture, a cornerstone of modern materials science and nanotechnology.
Future Perspectives and Research Challenges
Development of Sustainable Synthetic Methodologies
The traditional synthesis of 1,3,5-trisubstituted benzenes and related chloromethylated aromatic compounds often involves multi-step procedures with harsh reagents and significant solvent usage. The development of more sustainable and efficient synthetic routes is a critical research challenge.
Current research in green chemistry offers several promising avenues for the synthesis of 1,3,5-triarylbenzenes, the core structure of the target molecule. These include the use of p-toluenesulfonic acid (PTSA) as a catalyst under solvent-free conditions, which presents an economical and environmentally benign alternative to metal catalysts. acs.org Another approach involves the triple condensation of aryl methyl ketones promoted by thionyl chloride in anhydrous ethanol (B145695), offering a simple and convenient method. researchgate.net The use of nanoclinoptilolite, a natural zeolite, as a catalyst for the condensation of acetophenones also represents a green and cost-effective strategy. mdpi.comrsc.org
For the chloromethylation step itself, greener procedures are being explored. Phase transfer catalysis in aqueous media has been shown to be an effective method for the chloromethylation of aromatic hydrocarbons, reducing the reliance on volatile organic solvents. rsc.org Furthermore, a novel, greener chloromethylation procedure for lignin, a complex biopolymer, has been developed using mild reaction conditions without a Lewis acid catalyst and in acetic acid as a solvent, which could potentially be adapted for smaller aromatic molecules. mdpi.com
Future research should focus on integrating these greener approaches into a streamlined, one-pot, or flow-chemistry-based synthesis of 1,3,5-Tris[4-(chloromethyl)phenyl]benzene. Biocatalytic methods, which utilize enzymes for chemical transformations, represent another frontier for sustainable synthesis. While the direct biocatalytic synthesis of this specific compound is not yet established, research into the biocatalytic production of aromatic compounds from renewable resources like glucose is ongoing and could provide a long-term sustainable pathway. researchgate.netsciencedaily.commarketresearchstore.com
| Catalyst System | Substrates | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| p-Toluenesulfonic acid (PTSA) | Aryl methyl ketones | Solvent-free | Economical, environmentally benign, no metal catalyst | acs.org |
| Thionyl chloride/Anhydrous ethanol | Aryl methyl ketones | Reflux | Simple, convenient, good yields | researchgate.net |
| Nanoclinoptilolite/HDTMA | Acetophenones | Solvent-free, 100 °C | Heterogeneous catalyst, reusable | mdpi.comrsc.org |
| CuCl2 | Acetophenones | Toluene, reflux | Inexpensive, abundant catalyst | rsc.org |
Exploration of Novel Functional Group Transformations
The three chloromethyl groups on this compound are highly reactive sites, amenable to a wide range of nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a versatile building block. The benzylic position, being adjacent to a benzene (B151609) ring, readily stabilizes carbocation intermediates, facilitating SN1 reactions. researchgate.netmdpi.com
The transformation of the chloromethyl groups allows for the introduction of a diverse array of functionalities, leading to a vast library of derivatives with tailored properties. For instance, substitution with amines can lead to the formation of hole-transport materials for electronic applications. researchgate.net Reaction with cyanide would yield the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid, a valuable functional group for creating metal-organic frameworks (MOFs). The conversion to azides opens up the possibility of using "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of complex molecules. mdpi.comresearchgate.netresearchgate.net
A significant research challenge lies in achieving selective and controlled transformations, especially when aiming for asymmetrical functionalization of the three chloromethyl groups. Developing synthetic protocols that allow for the sequential substitution of the chlorine atoms would dramatically increase the molecular complexity and functionality of the resulting compounds.
Future research should explore a broader range of nucleophiles to synthesize novel derivatives. This could include the introduction of phosphine (B1218219) ligands for catalysis, photoactive moieties for light-harvesting applications, or biocompatible groups for biomedical purposes. Post-synthetic modification of polymers derived from this compound is another promising area, where the pendant chloromethyl groups can be used to graft other molecules or polymers, thereby tuning the material's properties. mdpi.com
| Reagent | Resulting Functional Group | Potential Application of Derivative |
|---|---|---|
| Amine (e.g., Diphenylamine) | Tertiary Amine | Hole-transport materials for OLEDs |
| Sodium Azide (NaN3) | Azide (-N3) | Click chemistry, synthesis of triazoles |
| Sodium Cyanide (NaCN) | Nitrile (-CN) | Intermediate for carboxylic acids, ligands for MOFs |
| Thiols (R-SH) | Thioether (-S-R) | Self-assembled monolayers, coordination chemistry |
| Alkoxides (R-O-) | Ether (-O-R) | Modification of solubility and physical properties |
| Phosphines (e.g., PPh3) | Phosphonium (B103445) Salt | Wittig reagents, phase-transfer catalysts |
Expansion into Emerging Application Areas (e.g., electronics, biomedicine)
The unique star-shaped architecture of this compound and its derivatives makes them highly attractive for various advanced applications, particularly in electronics and biomedicine.
In the field of electronics , derivatives of 1,3,5-trisubstituted benzenes are being explored as host materials for organic light-emitting diodes (OLEDs). rsc.orgpsu.eduresearchgate.net The triphenylbenzene core provides good thermal and morphological stability, while the functional groups at the periphery can be tailored to optimize charge transport and emission properties. For example, 1,3,5-triazine (B166579) derivatives have shown promise as electron-transporting materials in highly efficient phosphorescent OLEDs. mdpi.comresearchgate.net The chloromethyl groups of the title compound can be readily converted to moieties suitable for OLED applications, such as carbazoles or other hole-transporting units.
Furthermore, this compound is an ideal precursor for the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs) . ichf.edu.pl These materials possess high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, and catalysis. The chloromethyl groups can react with various linkers to form robust, porous networks. For instance, porous organic polymers synthesized from related building blocks have shown excellent potential for carbon dioxide capture. sciencedaily.com
In biomedicine , the 1,3,5-triazine scaffold, which can be synthesized from derivatives of this compound, has been identified as a promising platform for the development of anticancer drugs. mdpi.comresearchgate.net The C3-symmetric core allows for the presentation of multiple pharmacophores, which can lead to enhanced binding affinity and efficacy. The development of derivatives with specific biological targets is a significant area for future research.
| Application Area | Specific Use | Key Properties of Derivative | Reference |
|---|---|---|---|
| Electronics (OLEDs) | Host material | High triplet energy, good thermal stability, balanced charge transport | rsc.orgpsu.eduresearchgate.net |
| Materials Science | Porous Organic Polymers (POPs) for Gas Storage | High surface area, tunable porosity, chemical stability | sciencedaily.comichf.edu.pl |
| Biomedicine | Anticancer Drug Scaffold | C3-symmetric presentation of pharmacophores, potential for multi-target inhibition | mdpi.comresearchgate.net |
Addressing Scale-Up and Economic Viability for Industrial Applications
For this compound and its derivatives to transition from laboratory curiosities to industrially relevant materials, significant challenges in scale-up and economic viability must be addressed. The multi-step nature of the synthesis of many polyaromatic hydrocarbons can be a major hurdle for large-scale production. google.com
The scale-up of processes for producing materials like COFs faces its own set of challenges, including maintaining crystallinity and porosity on a large scale. marketresearchstore.commdpi.com Developing robust and scalable synthetic protocols that consistently yield high-quality material is crucial for commercialization. The global market for covalent organic frameworks is growing, driven by the demand for advanced materials in sectors like energy and environmental protection, which could provide an economic incentive for the development of scalable synthetic routes for precursors like this compound. marketresearchstore.com
Future research should focus on process intensification, such as the development of continuous flow-based syntheses, which can offer better control over reaction parameters, improved safety, and potentially lower production costs compared to batch processes. A thorough techno-economic analysis of the entire production chain, from raw materials to final application, will be essential to identify cost drivers and areas for improvement, ultimately paving the way for the industrial adoption of this versatile chemical compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for 1,3,5-Tris[4-(chloromethyl)phenyl]benzene, and what key parameters influence yield?
- Answer: The compound is synthesized via nucleophilic substitution using sodium hydride (NaH) in tetrahydrofuran (THF) with chloromethyl precursors. Critical parameters include stoichiometric control (e.g., 0.33 equivalents of 1,3,5-tris(bromomethyl)benzene), reaction duration (4–6 hours under reflux), and inert atmosphere to prevent hydrolysis of reactive intermediates . Alternative routes involve carboxylation with CO₂ followed by chlorination, achieving ~96% yield through precise catalyst selection (e.g., Pd-based systems) and gas pressure optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer: Structural confirmation requires:
- ¹H/¹³C NMR : Identifies aromatic proton environments and substitution patterns. DEPT experiments differentiate CH, CH₂, and CH₃ groups .
- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺) and isotopic clusters for chlorine atoms.
- Elemental analysis : Confirms C/H/Cl content (±0.3% tolerance) . Cross-referencing with PubChem’s InChI key (e.g., AULKDLUOQCUNOK-UHFFFAOYSA-N for related chlorinated aromatics) ensures accuracy .
Advanced Research Questions
Q. How can researchers address unexpected by-products during the chloromethylation of trisubstituted benzene cores?
- Answer: By-product analysis via LC-MS/GC-MS identifies intermediates (e.g., mono- or di-chlorinated derivatives). Adjusting Cl⁻ donor equivalents (e.g., SOCl₂ stoichiometry) and reaction temperature (0°C vs. RT) minimizes over-chlorination. Quenching unreacted reagents with NaHCO₃ during workup improves purity, as demonstrated in imidazole chloromethylation protocols .
Q. What computational tools predict the crystallographic packing or solubility of this compound derivatives?
- Answer:
- Density Functional Theory (DFT) : Models molecular geometry (e.g., B3LYP/6-31G* level) and intermolecular interactions (e.g., halogen bonding) .
- Hansen solubility parameters : Estimate solubility in organic solvents using LogP values from PubChem .
- Molecular dynamics simulations : Predict crystallographic packing efficiency, aiding in X-ray diffraction interpretation .
Q. What strategies optimize the synthesis of this compound for high-throughput applications?
- Answer:
- Microfluidic reactors : Enhance mixing/heat transfer, reducing reaction times from hours to minutes.
- Automated liquid handling : Ensures precise stoichiometric control (e.g., 0.33 eq bromomethyl benzene).
- Inline IR monitoring : Tracks chloromethyl group formation in real-time . Scaling to gram quantities requires solvent recovery systems for THF/EtOH, as outlined in industrial workflows .
Methodological Considerations Table
| Challenge | Solution | Key Reference |
|---|---|---|
| Low yield in chlorination | Optimize SOCl₂ equivalents and quenching protocols | |
| Spectral overlap in NMR | Use DEPT, COSY, and HMQC for proton coupling resolution | |
| By-product formation | Employ LC-MS/GC-MS for intermediate tracking and adjust reaction conditions | |
| Scalability issues | Implement microfluidic reactors and automated stoichiometric control |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
